3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thiophene ring fused to a pyrimidine ring. The presence of mercapto and diethyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method involves the cyclization of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions. For instance, the use of substituted 4-chlorothieno[2,3-d]pyrimidines as starting compounds, followed by substitution reactions and cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed carbonylation reactions. This method allows for the efficient synthesis of thieno[2,3-d]pyrimidine derivatives with high yields. The process involves the use of palladium catalysts, such as Pd(dppf)Cl2, under specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or pyrimidine rings .
Scientific Research Applications
3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interfere with the bacterial cell wall synthesis or energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in their functional groups and properties.
Thieno[3,2-d]pyrimidin-4-amines: These derivatives have shown potential as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis.
Uniqueness
3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,6-diethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-3-6-5-7-8(15-6)11-10(14)12(4-2)9(7)13/h5H,3-4H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEDSZGVVOMYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=S)N(C2=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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